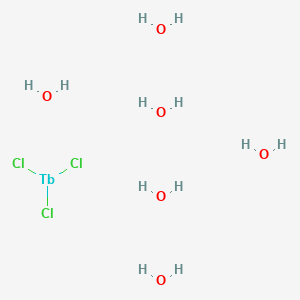

Terbium(III)chloridehexahydrate

Description

Contextualizing Lanthanide Coordination Chemistry and its Evolution in Modern Research

The field of lanthanide coordination chemistry, once a niche area, has become a cornerstone of modern high technology. usc.edu These elements are now integral to a wide array of applications, including optical glasses, lasers, telecommunications, and advanced lighting and display technologies. usc.edu The evolution of this field has seen lanthanides transition from minor players to central figures in the development of sophisticated functional molecules and materials. usc.edu This progression is largely due to their remarkable and unparalleled optical and magnetic properties. usc.edu

Initially, the study of lanthanide coordination chemistry was focused on fundamental concepts. However, modern research has expanded to include complex systems like coordination polymers and hybrid materials, unlocking a new realm of potential applications. usc.edu A significant breakthrough in the field was the discovery in 2011 that lanthanides are biologically utilized, specifically incorporated into a bacterial methanol (B129727) dehydrogenase. nih.govacs.org This finding has spurred a major research area focused on understanding how biological systems selectively recognize and utilize lanthanides, which could have profound implications for sensing, capture, recycling, and separation of these critical elements. nih.govacs.org

Significance of Terbium(III) Systems in Contemporary Academic Inquiry, with a Focus on Luminescent and Magnetic Materials

Terbium(III) systems are particularly significant in the development of luminescent and magnetic materials. The terbium(III) ion is known for its ability to emit a brilliant green light when excited, a property that is heavily exploited in various technologies. chemimpex.com This characteristic makes it an essential component in phosphors for color television tubes and LED lighting, where it enhances brightness and color quality. chemimpex.comsamaterials.com The "trichromatic" lighting technology, which combines terbium's green phosphors with blue and red phosphors from other elements, is a major consumer of the world's terbium supply and offers significantly higher light output for a given amount of energy compared to traditional incandescent lighting. samaterials.com

In the realm of magnetic materials, terbium plays a crucial role in the development of advanced data storage and electronic devices. chemimpex.com For instance, it is a key additive in special alloys like Terfenol-D. samaterials.comthermofisher.com Research into the magnetic properties of terbium-based materials, such as single-molecule magnets (SMMs), has revealed fascinating behaviors. For example, di-terbium complexes have been shown to exhibit slow magnetic relaxation even in the absence of an external magnetic field, a property attributed to the interactions between the terbium ions. nih.gov

Recent research has also focused on creating two-dimensional (2D) metal-organic frameworks (MOFs) based on terbium. One such study reported the synthesis of a terbium-based 2D MOF that is highly luminescent and can be deposited onto silicon substrates. mdpi.com This material exhibited the characteristic green emission of the Tb(III) ion and displayed anisotropic magnetic properties, highlighting the potential of such materials for developing multifunctional devices. mdpi.com

Scope and Research Trajectories for Terbium(III)chloridehexahydrate as a Precursor and Active Component

Terbium(III) chloride hexahydrate serves as a versatile precursor for the synthesis of a wide range of other terbium compounds and advanced materials. chemimpex.com Its water solubility and stability make it a convenient starting material for various chemical reactions. chemimpex.comchemimpex.com Researchers utilize it to create materials for optoelectronics, medical imaging, and lasers. chemimpex.com For example, it is used to prepare aptasensors for detecting residues in food and to study the properties of surfactants. sigmaaldrich.comsigmaaldrich.com

As an active component, Terbium(III) chloride hexahydrate is directly incorporated into materials to impart its unique luminescent and magnetic properties. It is used as a dopant in solid-state devices and specialty lasers. samaterials.comwikipedia.org Its role as an activator for green phosphors is a prime example of its direct application. samaterials.comwikipedia.org

Future research trajectories are likely to focus on the development of novel materials with enhanced properties. This includes the synthesis of new terbium-based MOFs with tailored luminescent and magnetic characteristics for applications in sensing and data storage. mdpi.com Another area of interest is the enhancement of the luminescent efficiency of terbium complexes. Studies have shown that doping terbium complexes with other ions, such as Yttrium(III), can significantly increase their luminescent intensity, quantum yields, and lifetimes. scientific.net This is attributed to the reduction of self-quenching of the Tb3+ ions. scientific.net The exploration of such strategies will be crucial for developing next-generation optical and electronic devices.

| Property | Value |

| Chemical Formula | TbCl₃·6H₂O |

| Molecular Weight | 373.38 g/mol |

| Appearance | Solid |

| Density | 4.35 g/mL at 25 °C |

| CAS Number | 13798-24-8 |

Table 1: Physical and Chemical Properties of Terbium(III) chloride hexahydrate sigmaaldrich.com

| Application Area | Specific Use |

| Luminescent Materials | Activator for green phosphors in displays and lighting |

| Magnetic Materials | Additive in special alloys (e.g., Terfenol-D) |

| Precursor | Synthesis of other terbium compounds, MOFs, and aptasensors |

| Dopant | Solid-state devices and specialty lasers |

| Research | Study of micellization properties of surfactants |

Table 2: Key Research and Application Areas of Terbium(III) chloride hexahydrate chemimpex.comsamaterials.comchemimpex.comthermofisher.comsigmaaldrich.comsigmaaldrich.comwikipedia.org

Properties

Molecular Formula |

Cl3H12O6Tb |

|---|---|

Molecular Weight |

373.37 g/mol |

IUPAC Name |

trichloroterbium;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

InChI Key |

ULJUVCOAZNLCJZ-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.Cl[Tb](Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Terbium Iii Chloridehexahydrate and Its Derivatives

Hydrothermal and Solvothermal Synthetic Routes for Terbium(III)chloridehexahydrate-Based Compounds

Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline materials from solutions at elevated temperatures and pressures. In these methods, Terbium(III) chloride hexahydrate serves as the terbium source, which is reacted with other components, such as organic linkers, in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent within a sealed vessel, typically an autoclave.

These methods are widely employed for the synthesis of metal-organic frameworks (MOFs), a class of porous materials with applications in catalysis and luminescence. iaea.orgrsc.org For instance, terbium-based MOFs can be prepared by reacting a terbium salt with a dicarboxylic acid ligand under hydrothermal conditions. iaea.org The choice of solvent, temperature, and reaction time are critical parameters that directly influence the crystallinity, structure, and porosity of the resulting MOF. iaea.org Solvothermal synthesis, using solvents like ethanol (B145695) or dimethylformamide (DMF), has been successfully applied to create novel three-dimensional terbium MOFs. nih.gov

Beyond MOFs, these techniques are also used to synthesize terbium oxides with specific morphologies. A template-assisted hydrothermal route, for example, can be used to fabricate terbium hydroxide (B78521) (Tb(OH)₃) nanotubes, which can then be converted to terbium oxide (Tb₂O₃) nanotubes by calcination. researchgate.net

Table 1: Examples of Hydrothermal/Solvothermal Synthesis Using Terbium Precursors

| Precursor(s) | Ligand/Template | Solvent | Method | Temperature | Resulting Compound |

|---|---|---|---|---|---|

| Terbium(III) salt | 1,4-benzenedicarboxylate | Water | Hydrothermal | Not specified | Tb₂(BDC)₃(H₂O)₄ MOF iaea.org |

| Tb(NO₃)₃·6H₂O | H₂sbdc* | Ethanol/Water | Solvothermal | Not specified | 3D Tb-MOF nih.gov |

| Terbium salt | Anodized Alumina (B75360) | Water | Hydrothermal | Not specified | Tb(OH)₃ Nanotubes researchgate.net |

| Terbium acetylacetonate (B107027) | Dilithium phthalocyanine | Toluene | Solvothermal | Not specified | Terbium bisphthalocyanine (TbPc₂) mdpi.com |

*H₂sbdc = 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid

Solution-Phase Crystallization Techniques for this compound Complexes

Solution-phase crystallization at or near ambient temperature is a straightforward method for synthesizing terbium complexes. This approach leverages the solubility of Terbium(III) chloride hexahydrate, which readily dissolves to provide Tb³⁺ ions for complexation reactions. chemimpex.com By mixing an aqueous or alcoholic solution of the precursor with a solution containing a desired ligand, complexes can be formed and subsequently isolated through precipitation or slow evaporation-induced crystallization.

A variety of terbium(III) compounds can be obtained through this method. For example, reacting an aqueous solution of Terbium(III) chloride with sodium bicarbonate saturated with carbon dioxide yields terbium(III) carbonate. wikipedia.org Similarly, terbium(III) phosphate (B84403) can be prepared by the reaction of Terbium(III) chloride with sodium phosphate in solution. wikipedia.org The synthesis of coordination complexes with organic ligands is also common. Terbium(III) chloride hexahydrate reacts with glycine (B1666218) to form Tb(gly)₃Cl₃·3H₂O. wikipedia.org In another example, luminescent complexes have been synthesized by reacting the hexahydrate precursor with β-diketonate and bipyridine ligands in an ethanol solution. edp-open.org These complexes are of interest for applications such as spectrofluorimetric determination of chemicals. ottokemi.com

Table 2: Examples of Solution-Phase Crystallization with Terbium(III) chloride hexahydrate

| Reactant 1 | Reactant 2 | Solvent | Method | Resulting Complex |

|---|---|---|---|---|

| TbCl₃·6H₂O | Glycine | Not specified | Not specified | Tb(gly)₃Cl₃·3H₂O wikipedia.org |

| TbCl₃ | Sodium bicarbonate/CO₂ | Water | Precipitation | Terbium(III) carbonate wikipedia.org |

| TbCl₃ | Sodium phosphate | Water | Precipitation | Terbium(III) phosphate wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The use of Terbium(III) chloride hexahydrate as a precursor aligns with several of these principles, primarily due to its high solubility in water. chemimpex.com Water is considered the most environmentally benign solvent, and conducting syntheses in aqueous media avoids the need for volatile and often toxic organic solvents.

The preparation of the hexahydrate itself, by dissolving terbium(III) oxide in hydrochloric acid followed by crystallization, is an aqueous-based route. nist.govwikipedia.org Furthermore, many of the solution-phase syntheses of terbium complexes and materials can be performed in water or ethanol at room temperature, minimizing energy consumption. iaea.orgedp-open.org The development of synthetic routes that proceed under mild conditions, such as the room-temperature synthesis of certain terbium-based MOFs, represents a significant step towards more sustainable chemical manufacturing. iaea.org The stability and ease of handling of the hexahydrate form also contribute to safer laboratory practices compared to highly reactive anhydrous salts. chemimpex.com

Control over Morphology and Particle Size in Terbium(III) Materials Synthesis from this compound Precursors

Controlling the morphology (shape) and size of particles at the micro- and nanoscale is crucial for tailoring the properties of materials for specific applications. When using Terbium(III) chloride hexahydrate as a precursor, several parameters can be manipulated to achieve this control.

In hydrothermal or precipitation methods, factors such as precursor concentration, temperature, pH, and reaction time play a significant role. For instance, in the synthesis of terbium oxide nanoparticles via precipitation, the molarity of the precursor solution can affect the photoluminescent behavior, which is linked to particle characteristics. researchgate.net

The use of additives like surfactants or structure-directing agents is a common strategy. In a template-assisted hydrothermal route, a porous template like anodized alumina can be used to direct the growth of one-dimensional structures, resulting in terbium hydroxide nanotubes. researchgate.netottokemi.com The dimensions of the template directly influence the diameter and length of the resulting nanotubes. researchgate.net General principles of material synthesis show that the addition of simple inorganic salts (e.g., NaCl) can influence the aggregation of primary particles, allowing for control over the final particle diameter. rsc.org Similarly, the choice of surfactant can direct the formation of specific morphologies, such as platelets or spherical nanoparticles. csic.esmdpi.com

Table 3: Factors for Controlling Morphology and Particle Size

| Factor | Effect | Example Application |

|---|---|---|

| Temperature & Time | Influences nucleation and growth rates, affecting crystallinity and size. | Optimization of hydrothermal synthesis for uniform crystals. iaea.org |

| pH | Affects the hydrolysis and condensation of precursors. | Controlling precipitation of terbium hydroxides. |

| Precursor Concentration | Can alter particle size and distribution. | Tuning photoluminescence in Tb₂O₃ nanoparticles. researchgate.net |

| Templates | Directs the growth into specific shapes (e.g., nanotubes, nanowires). | Synthesis of Tb(OH)₃ nanotubes using alumina templates. researchgate.net |

| Surfactants/Additives | Stabilize particles, prevent aggregation, and can direct morphology. | Creating monodispersed nanoparticles or specific shapes like platelets. csic.esmdpi.com |

| Inorganic Salts | Can promote or alter the aggregation of primary particles. | Influencing the diameter of plate-like particles during synthesis. rsc.org |

Crystallographic and Structural Elucidation of Terbium Iii Chloridehexahydrate Systems

Single-Crystal X-ray Diffraction Analysis of Terbium(III) chloride hexahydrate Coordination Environments

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov For lanthanide complexes, including those of terbium(III), this technique reveals crucial details about the coordination geometry, bond lengths, and bond angles. mdpi.com In the case of terbium(III) chloride hexahydrate, SC-XRD analysis would elucidate the coordination number of the Tb(III) ion and the specific arrangement of the coordinating water molecules and chloride ions.

The trivalent terbium ion (Tb³⁺) typically exhibits high coordination numbers, a common feature for lanthanides due to their large ionic radii and the predominantly electrostatic nature of their bonding. mdpi.com The coordination environment in hydrated lanthanide chlorides is often a complex interplay between the water ligands and the chloride anions.

While specific single-crystal X-ray diffraction data for terbium(III) chloride hexahydrate is not detailed in the provided results, general principles of lanthanide coordination chemistry suggest a high coordination number for the terbium ion. The crystal structure of the anhydrous form, TbCl₃, is known to adopt the YCl₃ layer structure, where the metal ion is nine-coordinate in a tricapped trigonal prismatic geometry. wikipedia.org The hexahydrate form, TbCl₃·6H₂O, is expected to have a distinct crystal structure where water molecules are directly coordinated to the terbium ion. wikipedia.orgfuncmater.com

Detailed SC-XRD studies on related lanthanide complexes provide a framework for what to expect. For instance, studies on various lanthanide(III) complexes reveal that the coordination sphere is influenced by the nature of the ligands and counter-ions present. mdpi.com

Table 1: Representative Crystallographic Data for a Lanthanide Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 18.456(7) |

| c (Å) | 12.567(5) |

| β (°) | 98.78(3) |

| Volume (ų) | 2318(2) |

| Z | 4 |

| Note: This is representative data for a lanthanide complex and not specific to Terbium(III) chloride hexahydrate. The actual crystallographic data for TbCl₃·6H₂O would need to be determined experimentally. |

Powder X-ray Diffraction for Phase Purity and Structural Confirmation of Terbium(III) chloride hexahydrate and its Composites

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. ncl.ac.uk It is particularly valuable for confirming the phase purity of a synthesized compound and for studying the structure of polycrystalline materials and composites. ncl.ac.uk

For terbium(III) chloride hexahydrate, PXRD would be used to verify that the synthesized material corresponds to the correct crystalline phase and is free from impurities, such as the anhydrous form or other hydrated species. The experimental PXRD pattern is compared to a reference pattern, which can be simulated from single-crystal data or obtained from a database. ncl.ac.uk A near-perfect match between the experimental and reference patterns indicates a high degree of phase purity. ncl.ac.uk

Furthermore, PXRD is instrumental in studying composites containing terbium(III) chloride hexahydrate. By analyzing the diffraction patterns of the composite material, the presence of the distinct crystalline phases of each component can be identified. This is crucial for understanding how the different components are integrated and whether any new crystalline phases are formed upon combination. Le Bail fitting, a whole pattern fitting method, can be employed to analyze the PXRD data to confirm the unit cell parameters and assess the phase purity of the sample. ncl.ac.uk

Table 2: Comparison of PXRD Data for a Synthesized Material vs. Simulated Pattern

| 2θ (degrees) Experimental | 2θ (degrees) Simulated | Phase Match |

| 15.8 | 15.8 | Yes |

| 22.4 | 22.4 | Yes |

| 27.9 | 27.9 | Yes |

| 32.5 | 32.5 | Yes |

| 41.2 | 41.2 | Yes |

| Note: This table illustrates the principle of phase confirmation using PXRD. Actual 2θ values would be specific to Terbium(III) chloride hexahydrate. |

Ligand Field Theory Applications to Terbium(III) Coordination Geometries

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and bonding in coordination complexes, including those of terbium(III). wikipedia.orgbritannica.com It is an extension of crystal field theory and molecular orbital theory, describing the interaction between the metal ion's d or f orbitals and the orbitals of the surrounding ligands. wikipedia.orgnumberanalytics.com

For lanthanide ions like Tb(III), the 4f orbitals are relatively shielded by the outer 5s and 5p electrons. nih.govacs.org This shielding results in weaker interactions with the ligand field compared to d-block transition metals. nih.govacs.org Consequently, the splitting of the 4f orbital energies due to the ligand field is smaller. nih.govacs.org

The coordination geometry of the ligands around the terbium(III) ion dictates the specific pattern of this energy level splitting. acs.orgnih.gov This splitting, in turn, influences the electronic, magnetic, and spectroscopic properties of the complex. acs.orgnih.gov LFT helps to rationalize the observed coordination geometries by considering the stabilization energy gained by the arrangement of electrons in the split f orbitals. The theory takes into account factors such as the nature of the ligands, the geometry of the coordination polyhedron, and solvent interactions. nih.govacs.orgnih.gov

The application of LFT to terbium(III) complexes is crucial for designing new materials with specific optical and magnetic properties. acs.orgsoton.ac.uk While the effects are more subtle than in d-block metals, they are significant in determining the fine details of the electronic structure. nih.govacs.org

Hydrogen Bonding Networks within Hydrated Terbium(III) chloride Structures

In hydrated metal salts like terbium(III) chloride hexahydrate, hydrogen bonding plays a critical role in defining the extended crystal structure and contributing to its stability. psu.edu The water molecules coordinated to the terbium(III) ion, as well as any non-coordinated water molecules within the crystal lattice, can act as both hydrogen bond donors and acceptors.

These hydrogen bonds form intricate networks, connecting the coordination polyhedra and the chloride anions. psu.edu The O-H groups of the water molecules can form hydrogen bonds with the chloride ions (O-H···Cl) and with the oxygen atoms of neighboring water molecules (O-H···O). These interactions create a three-dimensional supramolecular architecture that holds the crystal together.

Spectroscopic and Photophysical Characterization of Terbium Iii Chloridehexahydrate Systems

Luminescence Spectroscopy of Terbium(III)chloridehexahydrate: Detailed Emission and Excitation Spectra Analysis

The luminescence of Terbium(III) chloride hexahydrate and related terbium(III) complexes is characterized by the metal-centered f-f transitions of the Tb³⁺ ion. The emission spectra of these compounds typically exhibit sharp, line-like bands due to the shielding of the 4f electrons by the outer 5s and 5p orbitals. oup.com The most prominent emission corresponds to the ⁵D₄ → ⁷F₅ transition, resulting in a characteristic bright green luminescence. nih.gov

Upon excitation, typically with ultraviolet radiation, the Tb³⁺ ion in its complexes displays characteristic line emissions. tandfonline.com The emission spectra of terbium(III) complexes generally show four main peaks corresponding to the transitions from the excited ⁵D₄ state to the ⁷Fⱼ ground state manifolds, where J = 6, 5, 4, and 3. researchgate.net For instance, in one study, these transitions were observed at approximately 490 nm (⁵D₄ → ⁷F₆), 546 nm (⁵D₄ → ⁷F₅), 580 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). researchgate.net The magnetic dipole transition, ⁵D₄ → ⁷F₅, is often the most dominant in these systems. rsc.org

The excitation spectra of Terbium(III) chloride hexahydrate and its complexes reveal the wavelengths of light that are most effective at inducing luminescence. For solid TbCl₃·6H₂O, the excitation spectrum, monitored at an emission wavelength of 545 nm, shows characteristic sharp peaks corresponding to direct excitation of the Tb³⁺ ion. researchgate.net In many terbium(III) complexes, the excitation is not directly into the f-f absorption bands of the metal ion, which are often weak due to being Laporte forbidden. rroij.com Instead, excitation occurs via organic ligands that act as "antennae," which will be discussed in more detail in section 4.3.

The luminescence intensity of terbium complexes can be significantly influenced by the coordination environment. For example, the presence of different ancillary ligands can affect the photoluminescence of the terbium(III) ion. nih.gov A study on various ternary terbium(III) complexes demonstrated that the choice of neutral ancillary ligand can significantly impact the luminescence intensity, with pyridine-N-oxide showing the highest enhancement in one case. tandfonline.com

Table 1: Characteristic Emission Peaks of Terbium(III) Complexes

| Transition | Approximate Wavelength (nm) | Reference |

|---|---|---|

| ⁵D₄ → ⁷F₆ | 490 | researchgate.net |

| ⁵D₄ → ⁷F₅ | 545 - 548 | nih.govresearchgate.netrsc.org |

| ⁵D₄ → ⁷F₄ | 580 | researchgate.net |

| ⁵D₄ → ⁷F₃ | 620 | researchgate.net |

Time-Resolved Luminescence Decay Analysis and Quantum Yield Determinations for this compound

Time-resolved luminescence spectroscopy is a powerful tool for investigating the excited-state dynamics of Terbium(III) chloride hexahydrate and its complexes. The luminescence lifetime (τ) of the excited Tb³⁺ ion is a key parameter that provides insights into the efficiency of radiative and non-radiative decay processes.

The luminescence lifetime of Tb³⁺ is sensitive to its immediate coordination environment, particularly the presence of high-frequency oscillators like O-H, C-H, or N-H bonds from coordinated solvent molecules or ligands. These vibrations can efficiently quench the luminescence through non-radiative energy transfer. For instance, the number of water molecules coordinated to Eu³⁺ and Tb³⁺ can be quantified by measuring the luminescence lifetimes in H₂O and D₂O. nih.gov The replacement of inner-sphere water molecules with other ligands typically leads to a longer luminescence lifetime. researchgate.net

In a study of a Tb-elastase complex, the sensitized terbium luminescence was observed to build up over approximately 150 microseconds, indicating a relatively slow energy transfer process. nih.gov The decay of the luminescence provides information about the de-excitation pathways of the Tb³⁺ ion.

Determining the quantum yield can be complex. While an integrating sphere can be used for solid-state samples, significant errors can arise if the ligand absorption bands overlap with the f-f transitions. researchgate.net The energy gap between the excited triplet state of the ligand and the emitting level of the terbium(III) ion plays a crucial role in the emission quantum yield. oup.com

Table 2: Factors Influencing Luminescence Lifetime and Quantum Yield of Tb³⁺

| Factor | Effect on Lifetime | Effect on Quantum Yield | Reference |

|---|---|---|---|

| Coordinated H₂O molecules | Decreases | Decreases | nih.govresearchgate.net |

| Energy gap (Ligand T₁ - Tb³⁺ ⁵D₄) | Influences | Influences | oup.comnih.gov |

| Back energy transfer | Decreases | Decreases | nih.gov |

Energy Transfer Mechanisms in this compound and Related Lanthanide Systems (e.g., Antenna Effect)

The luminescence of terbium(III) ions in many of its complexes is significantly enhanced through a process known as the "antenna effect" or sensitized luminescence. nih.govrsc.orgosti.gov This mechanism overcomes the limitation of the very low absorption coefficients of the f-f transitions of lanthanide ions. nih.gov

The antenna effect involves the following steps:

Light Absorption: An organic ligand, acting as an antenna, absorbs incident light (typically UV) and is excited from its ground singlet state (S₀) to an excited singlet state (S₁). nih.govosti.gov

Intersystem Crossing: The excited ligand then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). nih.govwikipedia.org

Energy Transfer: Energy is transferred from the ligand's triplet state to the terbium(III) ion, populating one of its excited 4f energy levels, most notably the ⁵D₄ state. oup.comnih.gov

Luminescence: The excited terbium(III) ion then relaxes to its ground state by emitting characteristic line-like luminescence. nih.govnih.gov

The efficiency of this energy transfer is crucial for achieving high luminescence quantum yields. Several factors influence the efficiency of the antenna effect:

Energy Level Matching: For efficient energy transfer, the energy of the ligand's triplet state (T₁) should be slightly higher than the energy of the accepting level of the lanthanide ion (the ⁵D₄ state for Tb³⁺, which is at approximately 20,500 cm⁻¹). oup.comresearchgate.net If the T₁ level is too low, energy transfer may not be efficient. If it is too high, the energy transfer rate may be slower.

Back Energy Transfer: A significant loss mechanism is "back energy transfer" (BET), where energy is transferred from the excited Tb³⁺ ion back to the ligand's triplet state. oup.comnih.gov This process is more probable when the energy gap between the ligand's T₁ state and the Tb³⁺ ⁵D₄ level is small (less than about 1850 cm⁻¹). nih.gov BET is often temperature-dependent and can lead to a decrease in luminescence intensity at higher temperatures. oup.comnih.gov

Ligand-to-Metal Charge Transfer (LMCT) States: In some systems, ligand-to-metal charge transfer states can also participate in the energy transfer process or act as quenching pathways. researchgate.net

Studies have shown that the energy transfer from the ligand to the terbium(III) ion can be a relatively slow process. For example, in a Tb-elastase complex, the energy transfer was found to originate from the first triplet excited state of a tryptophan residue. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Ligand Coordination of this compound Complexes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding in Terbium(III) chloride hexahydrate and its complexes. These techniques are particularly useful for characterizing the coordination of ligands to the terbium(III) ion.

In the infrared spectra of lanthanide acetylacetonate (B107027) complexes, the metal-oxygen (M-O) stretching vibration is a key indicator of coordination. ias.ac.in One study assigned a band at 530 ± 5 cm⁻¹ to the Ln-O stretching vibration, noting a linear increase in the position of this band with the increasing ionic potential of the lanthanide ion. ias.ac.in The intensities of the M-O, C=O, and C=C stretching vibrations have also been calculated and analyzed. ias.ac.in

For hydrated complexes like Terbium(III) chloride hexahydrate, the presence of water molecules can be confirmed by characteristic vibrational bands. The FTIR spectrum of TbCl₃·6H₂O would be expected to show bands corresponding to the stretching and bending modes of water. chemicalbook.com

In more complex systems, FTIR and Raman spectroscopy can elucidate the binding modes of organic ligands. For instance, in complexes with β-hydroxy ketone and nitrogen donor ancillary ligands, FTIR can be used to validate the binding mode of the ligand to the terbium(III) ion. nih.govresearchgate.net Theoretical calculations can be combined with experimental vibrational spectra to provide a more detailed understanding of the normal vibrational modes and chemical bonding within the coordination sphere of lanthanide complexes. nih.gov A systematic study of a series of lanthanide Lindqvist polyoxometalate complexes used Raman and far-infrared (FIR) spectroscopy to identify vibrational modes in the low-energy region (100-400 cm⁻¹), which are relevant to understanding spin-phonon coupling. rsc.org

Table 3: Key Vibrational Modes in Terbium(III) Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| Ln-O Stretch | ~400-600 | Indicates metal-ligand coordination | ias.ac.in |

| C=O Stretch | Varies with coordination | Provides information on ligand binding | ias.ac.in |

| C=C Stretch | Varies with coordination | Provides information on ligand structure | ias.ac.in |

| O-H Stretch (of H₂O) | ~3200-3600 | Confirms hydration | chemicalbook.com |

| H-O-H Bend (of H₂O) | ~1600-1650 | Confirms hydration | chemicalbook.com |

Electronic Absorption Spectroscopy and f-f Transitions in this compound

The electronic absorption spectra of Terbium(III) chloride hexahydrate and its complexes in the UV-visible and near-infrared regions are dominated by transitions involving the 4f electrons of the Tb³⁺ ion. These intraconfigurational 4f-4f transitions are characteristically sharp and line-like, but they are also weak because they are Laporte-forbidden (i.e., they involve no change in parity). rroij.comosti.gov The shielding of the 4f orbitals by the outer 5s and 5p electrons means that the positions of these absorption bands are relatively insensitive to the ligand environment. rroij.comosti.gov

For the Tb³⁺ ion, several absorption peaks can be observed in the visible and UV regions. rroij.com For instance, a less intense transition from the ⁷F₆ ground state to the ⁵L₉ excited state has been observed at around 361 nm in solution. rsc.org However, in many terbium(III) complexes with organic ligands, these weak f-f transitions are often obscured by the much stronger π-π* and n-π* transitions of the ligands, which form broad and intense absorption bands. tandfonline.comrsc.org

In contrast to the f-f transitions, the inter-configurational 4f → 5d transitions are parity-allowed and therefore much more intense. kns.org These transitions typically occur at higher energies, often in the vacuum UV region, and give rise to broad absorption bands. kns.org For some lanthanide ions, such as Ce³⁺ and Eu²⁺, these f-d transitions can be observed in the UV-visible region. kns.org

The absorption spectra of terbium(III) complexes are crucial for understanding the initial step of the antenna effect. The coincidence between the absorption spectrum of the complex and the excitation spectrum of the terbium(III) luminescence confirms that the emission is induced by light absorption by the ligands, followed by energy transfer to the metal ion. oup.com

Table 4: Selected f-f Transitions of Tb³⁺

| Transition (from ⁷F₆) | Approximate Energy (cm⁻¹) | Region |

|---|---|---|

| ⁵D₄ | ~20,500 | Visible |

| ⁵D₃ | ~26,300 | UV |

| ⁵L₁₀ | ~26,700 | UV |

| ⁵G₆ | ~27,000 | UV |

| ⁵L₉ | ~27,700 | UV |

Note: The energies are approximate and can vary slightly with the chemical environment.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) Studies on Terbium(III) Materials

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local coordination environment of terbium in its compounds.

X-ray Absorption Spectroscopy (XAS) provides information on the oxidation state and the local geometric structure around the absorbing atom. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

XANES: The features near the absorption edge are sensitive to the oxidation state and coordination geometry of the terbium ion.

EXAFS: The oscillations at energies above the edge provide quantitative information about the number, type, and distance of neighboring atoms.

XAS studies at the Tb L₃-edge have been used to investigate the coordination environment of terbium in dendrimer complexes, revealing how different dendron structures lead to different coordination, which in turn influences the luminescence properties. nih.gov XAS, in combination with X-ray Magnetic Circular Dichroism (XMCD), has also been employed to study the electronic and magnetic properties of bis(phthalocyaninato)terbium single-molecule magnets, allowing for the determination of orbital and spin moments. aps.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. By measuring the binding energies of core-level electrons, the oxidation state of terbium can be determined.

XPS studies on terbium-doped zinc sulfide (B99878) (ZnS) nanoparticles have confirmed the trivalent state (Tb³⁺) of the terbium ions within the host lattice. researchgate.net Similarly, XPS analysis of terbium-doped ZnO nanocrystals has verified the successful incorporation of Tb³⁺ ions. In XPS spectra of terbium compounds, the Tb 4d and Tb 3d regions are often analyzed. For example, the Tb 4d spectrum of terbium oxides has been studied in detail. xpsdatabase.net The analysis of functional groups on the surface of biosorbents after binding with metal ions has also been carried out using XPS. acs.org

Table 5: Spectroscopic Information from XAS and XPS for Terbium(III) Materials

| Technique | Information Obtained | Examples of Application | Reference |

|---|---|---|---|

| XAS (XANES) | Oxidation state, coordination geometry | Probing the local environment of Tb³⁺ in complexes | kyoto-u.ac.jpnih.gov |

| XAS (EXAFS) | Coordination number, bond distances, atomic identity of neighbors | Structural analysis of Tb-cored dendrimers | kyoto-u.ac.jpnih.gov |

| XPS | Elemental composition, oxidation state | Confirmation of Tb³⁺ in doped nanomaterials | researchgate.net |

Theoretical and Computational Investigations on Terbium Iii Chloridehexahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Terbium(III)chloridehexahydrate Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the molecular and electronic properties of coordination complexes, including those of Terbium(III) chloride hexahydrate.

Detailed Research Findings: DFT calculations are employed to determine the optimized molecular geometry, bond lengths, and bond angles of the [Tb(H₂O)₆]³⁺ complex and its interaction with chloride counter-ions. researchgate.net By using functionals like B3LYP or PBE with appropriate basis sets (such as the Stuttgart relativistic small core ECP for terbium and 6-311++G(d,p) for lighter atoms), researchers can predict the ground-state structure with high accuracy. acs.org For instance, DFT can model the tricapped trigonal prismatic or capped square antiprismatic coordination geometries often adopted by hydrated lanthanide ions. acs.org

The electronic structure is analyzed through the calculation of the density of states (DOS), which reveals the contribution of different atomic orbitals to the molecular orbitals. In Terbium(III) complexes, the 4f orbitals are core-like but are crucial for the magnetic and luminescent properties. DFT helps in understanding how these orbitals interact with the orbitals of the coordinating water molecules and chloride ions. nih.gov

Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), quantifies the nature of the bonds. nih.govnih.gov The Tb-O bonds in the hydrated complex are expected to have a significant ionic character due to the large electronegativity difference between terbium and oxygen, which can be quantified by calculated charge transfers. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| Tb-O Bond Length | ~2.40 - 2.55 Å | Defines the primary coordination sphere geometry. acs.org |

| Coordination Number (CN) | 8 or 9 | Determines the overall shape and steric properties of the complex. acs.org |

| Mulliken Charge on Tb | +1.5 to +2.5 e | Indicates significant charge transfer and ionic character of bonding. acs.org |

| HOMO-LUMO Gap | Varies | Provides insight into the electronic stability and reactivity of the complex. |

Ab Initio Calculations for Luminescence Properties and Energy Transfer Dynamics of Terbium(III) Systems

Ab initio methods, which are based on first principles without empirical parameters, are essential for accurately describing the complex electronic states involved in the luminescence of lanthanide ions. rsc.org For Terbium(III) systems, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are particularly powerful. researchgate.net

Detailed Research Findings: The luminescence of Terbium(III) arises from f-f electronic transitions, specifically from the ⁵D₄ excited state to the various ⁷Fₙ ground state manifolds. These transitions are nominally forbidden by selection rules but gain intensity through mixing with other states and interactions with the ligand field. Ab initio calculations can precisely determine the energies of these f-orbital states. rsc.org

In many Terbium(III) complexes, luminescence is achieved through an "antenna effect," where organic ligands absorb light, transfer the energy to the Tb³⁺ ion, which then emits its characteristic green light. rsc.org Computational methods can model this process by calculating the energy levels of both the ligand (singlet and triplet states) and the metal ion. researchgate.net An efficient energy transfer requires the ligand's triplet state energy to be slightly higher than the emissive ⁵D₄ level of Tb³⁺. Ab initio calculations can predict the rates and pathways of this energy transfer, explaining why some ligands are better sensitizers than others. researchgate.net The calculations can also investigate non-radiative quenching pathways that reduce luminescence efficiency. rsc.org

| State/Transition | Approximate Energy (cm⁻¹) | Role in Luminescence |

|---|---|---|

| Tb³⁺ (⁵D₄) | ~20,500 | Primary emissive state. researchgate.net |

| Tb³⁺ (⁷F₆) | 0 | Ground state. researchgate.net |

| ⁵D₄ → ⁷F₅ Transition | ~18,400 | Most intense green emission peak. |

| Ligand Triplet State (T₁) | > 21,000 | Energy donor to the ⁵D₄ state in the antenna effect. researchgate.net |

Molecular Dynamics Simulations of this compound in Different Phases

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While direct MD simulation studies specifically on solid Terbium(III) chloride hexahydrate are not abundant in the literature, the methodology is well-established for hydrated lanthanide ions in aqueous solutions. nih.govnih.gov These studies provide critical insights into the dynamic behavior of the compound.

Detailed Research Findings: MD simulations of lanthanide chlorides in water reveal the structure and dynamics of the hydration shells. nih.govumn.edu For a mid-series lanthanide like Terbium(III), the first hydration shell is highly dynamic, with water molecules exchanging between the first and second coordination spheres. nih.gov Simulations can determine key properties such as the coordination number (CN) of the Tb³⁺ ion, which is typically found to be 8 or 9 in aqueous solution, and the average residence time of water molecules in the primary shell. nih.govresearchgate.net

The simulations also describe the interaction with chloride ions. At low concentrations, chloride ions are typically found in the second hydration shell, but as concentration increases, they can penetrate the first shell to form contact ion pairs ([Tb(H₂O)ₙCl]²⁺). nih.govnih.gov MD simulations can calculate the potential of mean force (PMF) for this association process, providing thermodynamic data on the stability of these inner-sphere complexes. nih.gov In the solid phase, MD could be used to study phase transitions, thermal stability, and the dynamics of the water molecules within the crystal lattice. nih.govnih.govresearchgate.net

| Parameter | Typical Finding/Value | Significance |

|---|---|---|

| Coordination Number (CN) | Fluctuates between 8 and 9 | Shows the dynamic nature of the first hydration shell. nih.govnih.gov |

| First Shell Water Residence Time | Nanoseconds (ns) | Quantifies the lability of the coordinated water molecules. |

| Radial Distribution Function g(r) for Tb-O | First peak at ~2.45 Å | Defines the average distance to the nearest water molecules. researchgate.net |

| Diffusion Coefficient | ~0.5 x 10⁻⁹ m²/s | Characterizes the mobility of the hydrated ion in solution. |

Ligand Field Parameter Calculations for Terbium(III) Coordination Compounds

Ligand Field Theory (LFT) describes the effect of the electrostatic field of the coordinating ligands on the electronic energy levels of the central metal ion. wikipedia.org For lanthanides, the f-orbitals are well-shielded, so the ligand field effects are weaker than in d-block metals but are crucial for understanding the fine details of optical and magnetic properties.

Detailed Research Findings: The ligand field created by the water molecules and chloride ions in Terbium(III) chloride hexahydrate splits the degenerate 2S+1LJ free-ion energy levels into a number of sublevels (Stark levels). chemrxiv.org For example, the ⁷F₆ ground state of Tb³⁺ is split into multiple components by the ligand field. The magnitude of this splitting can be quantified by a set of ligand field parameters (LFPs), often denoted as Bᵏ𝑞.

These parameters can be determined by fitting the calculated energy levels to high-resolution experimental absorption or emission spectra. nih.gov Alternatively, ab initio methods can be used to calculate the LFPs from first principles, providing a direct link between the electronic structure and the coordination geometry. arxiv.org The calculated LFPs provide a quantitative measure of the interaction between the Tb³⁺ 4f electrons and the surrounding ligands and are essential for accurately modeling the magnetic anisotropy of Terbium(III)-based single-molecule magnets. nih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| Bᵏ𝑞 (e.g., B²₀, B⁴₀) | Numerical coefficients in the ligand field Hamiltonian. | Quantify the strength and symmetry of the electrostatic field from the ligands. nih.gov |

| Crystal Field Splitting (Δ) | The energy difference between the highest and lowest Stark levels of a given J-manifold. | Indicates the overall strength of the ligand-ion interaction. uri.edu |

| Symmetry | The point group of the coordination sphere (e.g., D₃h, C₂v). | Determines which Bᵏ𝑞 parameters are non-zero and how the energy levels split. |

Applications of Terbium Iii Chloridehexahydrate in Advanced Materials Science and Engineering Research

Luminescent Materials and Phosphors based on Terbium(III)chloridehexahydrate

Terbium(III) ions are well-known for their bright, sharp green light emission, making them a crucial component in various luminescent materials. Terbium(III) chloride hexahydrate serves as a common precursor for synthesizing these materials. The characteristic green emission originates from the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion. researchgate.net

The efficiency of this luminescence can be significantly enhanced through the "antenna effect" in lanthanide complexes. edp-open.orgedp-open.org In this process, an organic ligand absorbs light and transfers the energy to the central terbium ion, which then emits its characteristic light. edp-open.orgedp-open.org This mechanism circumvents the typically weak absorption of the terbium ion itself. edp-open.org

Development of Luminescent Sensors Utilizing this compound

The luminescence of terbium(III) complexes can be influenced by their local environment, a property that is exploited in the development of chemical sensors. These sensors often operate on a "turn-off" or "turn-on" mechanism, where the luminescence is quenched or enhanced, respectively, in the presence of a target analyte.

For instance, a luminescent sensor for the pesticide malathion (B1675926) was developed using a terbium(III) complex. mdpi.com The sensor's luminescence at 545 nm is quenched upon interaction with malathion. mdpi.com Another study demonstrated the use of a terbium-based fluorescent probe for the detection of bilirubin, where the green fluorescence of the terbium complex was quenched upon addition of bilirubin. researchgate.net Similarly, terbium(III)-difloxacin complexes have been shown to exhibit a significant enhancement of luminescence in the presence of DNA, allowing for its sensitive detection. nih.gov

| Sensor Type | Analyte | Mechanism |

| "Turn-off" | Malathion | Luminescence quenching |

| "Turn-off" | Bilirubin | Fluorescence quenching |

| "Turn-on" | DNA | Luminescence enhancement |

This compound in Optoelectronic Devices Research (e.g., OLEDs)

Terbium(III) chloride hexahydrate is a key material in the research and development of optoelectronic devices, particularly organic light-emitting diodes (OLEDs). chemimpex.comresearchgate.net Terbium-based phosphors are essential for producing the green color in trichromatic lighting technologies, which offer higher energy efficiency than traditional incandescent lighting. samaterials.com

In OLEDs, terbium(III) complexes are used as emitters in the emissive layer. researchgate.net Research has focused on synthesizing mixed ligand terbium(III) complexes to improve the performance of these devices. rsc.orgpolyu.edu.hk For example, a single-component white organic light-emitting diode (W-OLED) was fabricated using a metallo-organic terbium complex, which is a significant advancement as most W-OLEDs are based on europium(III) complexes or a combination of europium and terbium complexes. rsc.org The optimized device showed impressive performance with a low turn-on voltage, which is advantageous for reducing power consumption. rsc.orgpolyu.edu.hk

White Light Emitting Materials Involving Terbium(III) Complexes

The generation of white light is crucial for solid-state lighting and displays. edp-open.org Terbium(III) complexes, with their characteristic green emission, are often combined with other lanthanide complexes that emit in the red and blue regions of the spectrum to produce white light. edp-open.orgedp-open.org

One approach involves mixing red-emitting europium(III) complexes and green-emitting terbium(III) complexes with a blue-emitting compound. edp-open.orgedp-open.org Researchers have successfully synthesized and characterized various europium(III) and terbium(III) complexes with β-diketonate ligands to achieve white light emission. edp-open.orgedp-open.org Another strategy involves the use of terbium-doped graphene quantum dots, which emit green light, in combination with other emissive materials to generate white light. nih.gov

Luminescence Thermometry Research Using Terbium(III)-Doped Materials

The temperature-dependent luminescence of terbium(III)-doped materials makes them suitable for applications in luminescence thermometry, a remote temperature sensing technique. researchgate.netuu.nl This method relies on changes in the luminescent properties of a material, such as emission intensity or lifetime, with temperature. researchgate.net

Terbium(III) complexes have been shown to be excellent probes for sensing temperature by measuring their luminescence lifetime. researchgate.netrsc.org For example, certain organic terbium(III) complexes incorporated into polymer films have demonstrated high sensitivity to temperature changes. researchgate.netrsc.org Another study explored a mixed-metal Eu/Tb complex for luminescence thermometry, where modifications to the chemical structure enhanced its thermometric performance. rsc.org

Magnetic Materials and Magneto-Optical Studies of this compound Derivatives

Beyond its luminescent properties, terbium(III) also exhibits interesting magnetic behavior, making it a component in the development of advanced magnetic materials. chemimpex.com Terbium(III) chloride hexahydrate can serve as a starting material for synthesizing these magnetic derivatives.

Research has explored the magneto-optical properties of terbium-doped materials. For instance, terbium ions doped into sodium iron hexafluoride (Na₃FeF₆) nanoparticles result in materials that are both luminescent and paramagnetic. nih.gov These magneto-optical bifunctional materials have potential applications in biomedical fields and magneto-optical modulation. nih.gov

Investigation of Single-Molecule Magnets (SMMs) Incorporating Terbium(III)

Single-molecule magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow relaxation of magnetization. mdpi.com Lanthanide ions, including terbium(III), are promising candidates for creating SMMs due to their large magnetic moments and significant magnetic anisotropy. nih.govacs.org

Several studies have focused on the synthesis and characterization of terbium(III)-based SMMs. mdpi.comresearchgate.net For example, binuclear heteroleptic triple-decker terbium(III) phthalocyaninate complexes have been shown to exhibit SMM behavior. mdpi.comresearchgate.net The magnetic properties of these molecules can be influenced by factors such as the solvent used during synthesis and the arrangement of the molecules in the crystal lattice. mdpi.comresearchgate.net Research has also explored linking SMMs with photochromic ligands to create materials whose magnetic properties can be switched with light. nih.gov

| Terbium(III) SMM System | Key Finding |

| Binuclear heteroleptic triple-decker terbium(III) phthalocyaninate | Exhibits SMM behavior with solvent-dependent properties. mdpi.comresearchgate.net |

| Copper(II)-terbium(III) SMMs linked by photochromic ligands | Magnetic behavior can be altered by light irradiation. nih.gov |

Faraday Rotation Studies with Terbium(III)-Containing Glasses and Films

Terbium(III)-doped materials are central to the development of high-performance magneto-optical devices. The highest Verdet constants in bulk media are typically found in terbium-doped dense flint glasses and terbium gallium garnet (TGG) crystals. wikipedia.orgchemeurope.comwikipedia.org These materials are prized for their excellent transparency and high damage thresholds for laser radiation. wikipedia.orgchemeurope.com

The Verdet constant is wavelength-dependent, a phenomenon known as Faraday effect chromaticity. wikipedia.orgchemeurope.com For instance, in TGG, the Verdet constant is significantly higher at shorter wavelengths, with a reported value of -131 to -134 rad/(T·m) at 632-632.8 nm, which decreases to -38 to -40 rad/(T·m) at 1064 nm. wikipedia.orgchemeurope.comwikipedia.org This chromatic behavior necessitates the tuning of Faraday rotators and isolators for specific laser wavelengths, often achieved by adjusting the length of the active material within the magnetic field. chemeurope.comwikipedia.org

Research into new glass compositions aims to enhance the Verdet constant while maintaining desirable optical and thermal properties. Studies on heavily terbium-doped boron-silicate glasses have yielded Verdet constants as high as -0.338 min/Oe cm at 632.8 nm, which is 38% larger than that of the well-known FR-5 glasses. aip.org Similarly, magneto-optical borogermanate glasses containing high concentrations of Tb³⁺ have been developed, exhibiting Verdet constants of -128 rad T⁻¹ m⁻¹ at 650 nm. nih.gov Furthermore, heavily Tb³⁺-doped GeO₂-B₂O₃-Al₂O₃-Ga₂O₃ glasses have shown a Faraday rotation of approximately 120 rad/T/m at 632.8 nm. nih.gov The goal of these investigations is often to create materials suitable for fiber-integrated magneto-optical devices. nih.govnih.gov

Table 1: Verdet Constants of Various Terbium-Containing Materials

| Material | Wavelength (nm) | Verdet Constant |

| Terbium Gallium Garnet (TGG) | 632 | -131 rad/(T·m) wikipedia.org |

| Terbium Gallium Garnet (TGG) | 632.8 | -134 rad/(T·m) wikipedia.orgchemeurope.com |

| Terbium Gallium Garnet (TGG) | 1064 | -38 to -40 rad/(T·m) wikipedia.orgchemeurope.comwikipedia.org |

| Heavily Terbium-Doped Boron-Silicate Glass | 632.8 | -0.338 min/Oe cm aip.org |

| Borogermanate Glass (18 mol% Tb) | 650 | -128 rad T⁻¹ m⁻¹ nih.gov |

| Borogermanate Glass (18 mol% Tb) | 1550 | -17.6 rad T⁻¹ m⁻¹ nih.gov |

| GeO₂-B₂O₃-Al₂O₃-Ga₂O₃ Glass | 632.8 | ~120 rad/T/m nih.gov |

Note: The units for Verdet constant can vary. Conversions may be necessary for direct comparison.

Catalytic Applications and Mechanistic Insights for this compound

Terbium(III) chloride hexahydrate and its derivatives are increasingly recognized for their catalytic prowess in various chemical transformations. The Lewis acidic nature of the Tb³⁺ ion and its unique electronic configuration are key to its catalytic activity.

This compound as a Lewis Acid Catalyst in Organic Reactions

The terbium(III) ion in compounds derived from terbium(III) chloride hexahydrate can function as a Lewis acid, accepting electron pairs from organic molecules. This property is harnessed in catalysis to activate substrates and facilitate a variety of organic reactions. zegmetal.comnih.gov For instance, terbium-based metal-organic frameworks (MOFs) have been shown to be effective heterogeneous Lewis acid catalysts. nih.govresearchgate.net In these structures, the terbium ions act as catalytic sites.

One notable application is the cyanosilylation of aldehydes, where a terbium-MOF has demonstrated high efficiency. nih.gov The porous structure of the MOF provides a microenvironment that brings the substrates into close proximity with the Lewis acidic terbium sites, thereby promoting the reaction. nih.gov The catalyst can be recycled multiple times without a significant loss of activity, highlighting its potential for sustainable chemical synthesis. nih.gov Another example is the use of a terbium-organic framework as a heterogeneous Lewis acid catalyst for the synthesis of β-aminoalcohols through the aminolysis of epoxides. researchgate.net

Photocatalytic Activity of this compound-based Composites

While direct photocatalytic applications of terbium(III) chloride hexahydrate itself are not extensively documented, it serves as a crucial precursor for creating terbium-containing composite materials with photocatalytic properties. The introduction of terbium ions into other semiconductor materials can enhance their photocatalytic efficiency. For example, terbium-based MOFs have been investigated for the photocatalytic removal of organic dyes from water. mdpi.comresearchgate.net The mechanism often involves the generation of reactive oxygen species upon light irradiation, which then degrade the organic pollutants. The unique electronic structure of terbium can facilitate charge separation and transfer, which are critical steps in photocatalysis.

Nanomaterial Synthesis and Functionalization with this compound Precursors

Terbium(III) chloride hexahydrate is a versatile precursor for the synthesis and functionalization of a wide array of nanomaterials. zegmetal.com Its solubility in water and other polar solvents makes it a convenient source of terbium ions for incorporation into various nanostructures. ontosight.ai

Integration of Terbium(III) into Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Terbium(III) chloride hexahydrate is a common starting material for the synthesis of terbium-based MOFs (Tb-MOFs). mdpi.com These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and luminescence. nih.gov

The synthesis of Tb-MOFs often involves the solvothermal reaction of a terbium salt, such as terbium(III) chloride or nitrate (B79036), with an organic linker. nih.govmdpi.comnih.gov The choice of precursor can influence the final structure and properties of the MOF. For example, using terbium(III) chloride versus terbium(III) nitrate in the synthesis with the same organic ligands can lead to different crystal structures. mdpi.com Tb-MOFs can exhibit high thermal stability and possess accessible Lewis acid sites, making them suitable for catalytic applications. nih.govnih.gov Furthermore, the luminescent properties of the terbium ion can be harnessed for applications such as chemical sensing. nih.gov

Table 2: Examples of Terbium-Based MOFs and their Synthesis Precursors

| MOF Name/Type | Terbium Precursor | Organic Ligand | Application | Reference |

| Tb-MOF | Terbium(III) nitrate hexahydrate | 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc) | Heterogeneous Lewis acid catalysis | nih.gov |

| Hollow Tb-MOF spheres | Terbium(III) nitrate hexahydrate | 1,3,5-benzenetricarboxylic acid (H₃BTC) | Fe³⁺ detection | nih.gov |

| [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF | Terbium(III) chloride pentahydrate | trans-1,4-cyclohexanedicarboxylic acid (H₂chdc) and 4,7-dimethylphenanthroline (dmphen) | - | mdpi.com |

| MOF-76(Tb) | Terbium(III) and benzene-1,3,5-tricarboxylate(-III) ions | - | Hydrogen storage | nih.gov |

| fcu-Tb-FTZB-MOF | Terbium(III) nitrate pentahydrate | 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) | Catalytic adsorbent for dye removal | mdpi.com |

Doping of Nanocrystals and Thin Films with Terbium(III) from Chloride Hexahydrate Precursors

Terbium(III) chloride hexahydrate is an effective precursor for doping various nanocrystals and thin films, thereby imparting them with the unique luminescent and magnetic properties of the terbium ion. The doping process can be achieved through various methods, including co-precipitation, sol-gel synthesis, and chemical vapor deposition (CVD). ijmmm.orgresearchgate.net

The introduction of terbium ions into host nanocrystals can lead to materials with applications in bioimaging, lighting, and displays. ontosight.ai For example, doping a zinc-based MOF with terbium and europium ions has been shown to produce white light-emitting materials. rsc.org

In the context of thin films, chloride precursors, including terbium(III) chloride, are utilized in deposition techniques to create functional layers. For instance, chloride-based solutions have been used to prepare CIS (Copper Indium Selenide) thin films for solar cell applications. ijmmm.org While this specific example does not directly involve terbium, it illustrates the general utility of chloride precursors in thin film fabrication. The use of chloride precursors can be advantageous due to their relatively low cost and ability to be processed at atmospheric pressure. ijmmm.orgresearchgate.net The development of methods for depositing tellurium-containing thin films also highlights the use of various precursors, which can be introduced into a reactor via techniques like CVD or atomic layer deposition (ALD). google.com

Interactions and Derivatization Strategies for Terbium Iii Chloridehexahydrate in Academic Research

Formation of Hybrid Materials Incorporating Terbium(III) Chloride Hexahydrate

Terbium(III) chloride hexahydrate serves as a key component in the synthesis of hybrid materials, where its incorporation imparts unique photoluminescent properties. These materials often combine the inorganic luminescent features of terbium with the processability and functionality of organic or polymeric matrices.

One area of investigation involves the use of TbCl₃·6H₂O to study the effects of Tb(III) ions on the properties of surfactants. sigmaaldrich.com Additionally, it is a precursor for creating aptasensors for detecting substances like ofloxacin (B1677185) residues in food. sigmaaldrich.com Research has also demonstrated the creation of luminescent and magnetic nanochains of [Tb(hfac)₃·2H₂O]n on mica substrates. beilstein-journals.org These structures are formed from a standard precursor and exhibit high stability against moisture and air. beilstein-journals.org The self-assembly into chains is believed to be facilitated by water on the mica surface. beilstein-journals.org

Supramolecular Assembly Involving Terbium(III) Chloride Hexahydrate-Derived Building Blocks

The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. Terbium(III) ions, derived from precursors like terbium(III) chloride hexahydrate, are instrumental in constructing such assemblies due to their coordination preferences and luminescent properties.

Research has shown that protein folding units, composed of α-helices and β-sheets, can serve as fundamental building blocks for supramolecular protein assembly. nih.gov These natural building blocks, including peptides, carbohydrates, and nucleobases, offer a rich platform for creating complex supramolecular vessels. rsc.org The strategy often involves coupling the predictability of synthetic scaffolds like cyclodextrins and porphyrins with the functionality of these natural components. rsc.org

In one example, a three-dimensional supramolecular framework was constructed using tetrakis(1,3,5-triaza-7-phosphaadamantane)copper(I) chloride hexahydrate. nih.gov In this structure, extensive hydrogen bonding between solvent water molecules and the PTA nitrogen atoms links each cationic complex with twelve neighboring units. nih.gov This highlights the potential of using well-defined building blocks to create intricate, higher-order structures. The assembly of solid-state architectures can also be driven by halogen bonds, as demonstrated in the formation of a 2D network from a diiminedibromido gold(III) complex and tribromide building blocks. mdpi.com

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis from Terbium(III) Chloride Hexahydrate Precursors

Terbium(III) chloride hexahydrate is a widely used precursor for synthesizing coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional structures. nih.gov The choice of the organic linker and the coordination geometry of the metal ion dictates the final topology and properties of the resulting framework.

The synthesis of these materials often occurs under solvothermal or hydrothermal conditions. For instance, a novel 3D terbium-based MOF was synthesized from Tb(NO₃)₃·6H₂O and a rigid organic ligand, H₂sbdc, in a solvothermal reaction. nih.gov Another study reported the hydrothermal synthesis of two luminescent coordination polymers, one with europium and one with terbium, using glutaric acid as the ligand. frontiersin.org In this case, terbium(III) chloride hexahydrate was used as the terbium source. frontiersin.org

The resulting terbium-based MOFs and coordination polymers often exhibit interesting properties, particularly strong luminescence. The characteristic green emission of the Tb(III) ion is a key feature. frontiersin.orgcjsc.ac.cn The structure of the coordination polymer can be influenced by factors such as the metal-to-ligand ratio and the presence of co-ligands. For example, in a study using 4,4′-oxybis(benzoic acid) as a ligand, different polymeric structures were obtained by varying the metal-to-carboxylate ratio and by adding 2,2′-bipyridine as a co-ligand, which also affected the photoluminescent properties. rsc.org

| Precursor | Ligand | Synthesis Method | Resulting Structure | Key Property |

| Terbium(III) nitrate (B79036) hexahydrate | 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc) | Solvothermal | 3D Metal-Organic Framework (Tb-MOF) | Lewis acid catalysis |

| Terbium(III) chloride hexahydrate | Glutaric acid | Room temperature crystallization | 1D Coordination Polymer | Green luminescence |

| Terbium(III) ions | 4,5-imidazole dicarboxylic acid (H₃IMDC) and formic acid | Solvothermal | 3D Metal-Organic Network | Green luminescence |

| Terbium(III) nitrate hexahydrate | 4,4′-oxybis(benzoic acid) (H₂oba) | Hydrothermal | 2D and 3D Coordination Polymers | Photoluminescence |

Ion Exchange and Substitution Reactions of Terbium(III) in Aqueous and Solid-State Systems

The trivalent terbium ion (Tb³⁺) can participate in ion exchange and substitution reactions in both aqueous solutions and solid-state materials. These reactions are fundamental to various applications, including separation processes and the modification of material properties.

In aqueous media, the complexation of Tb(III) with various ligands is a key area of study. The stability of these complexes is crucial for applications such as solvent extraction. Research has investigated the solvent extraction of Tb(III) from chloride solutions using organophosphorus extractants. journalssystem.com The formation of complexes between Tb(III) and chloride ions can influence the extraction process. journalssystem.com While the stability constants for Tb(III)-chloride complexes are not widely reported, data for the analogous Gd(III) ion is sometimes used for speciation calculations. journalssystem.com

Computational methods, such as density functional theory, are being employed to predict the stability constants of Tb(III) complexes with ligands like dipicolinic acid and its analogues. acs.org This is important for developing sensitive detection methods based on Tb(III)-sensitized luminescence. acs.org

In solid-state systems, ion exchange can be used to introduce Tb(III) ions into a host material, thereby imparting luminescence. This is a common strategy for creating phosphors. Furthermore, the oxidation state of terbium can be altered, which changes its chemical properties and can be exploited for separation. While typically trivalent, terbium can be electrochemically oxidized to the tetravalent state (Tb⁴⁺) in certain aqueous media, such as carbonate solutions. iaea.org This change in valence state offers a potential route for separating terbium from other lanthanides. iaea.org

| System | Reactant(s) | Reaction Type | Application/Significance |

| Aqueous Chloride Solution | Terbium(III) ions, organophosphorus extractant | Solvent Extraction (Ion Exchange) | Separation of terbium from other elements. |

| Aqueous Solution | Terbium(III) ions, dipicolinic acid analogues | Complexation (Substitution) | Development of luminescent probes and sensors. |

| Aqueous Carbonate/Nitrate/Periodate Media | Terbium(III) ions | Electrochemical Oxidation | Potential for intragroup lanthanide separation. |

| Polymeric Nanoparticles | Yttrium(III) chloride hexahydrate, functionalized nanoparticles | Ion Exchange/Chelation | Recovery of rare earth elements. |

Advanced Research Methodologies Applied to Terbium Iii Chloridehexahydrate Systems

High-Pressure Studies on Terbium(III)chloridehexahydrate Structure and Properties

The investigation of materials under high pressure is a powerful tool for understanding their structural stability, phase transitions, and the nature of chemical bonding. While direct high-pressure studies on Terbium(III) chloride hexahydrate are not extensively documented in publicly available literature, the behavior of analogous rare-earth and other hydrated chloride compounds under pressure provides a strong framework for predicting its properties.

High-pressure experiments are typically conducted using a diamond anvil cell (DAC), which can generate pressures of several gigapascals (GPa). In situ analysis of the sample within the DAC is often performed using techniques such as Raman spectroscopy and X-ray diffraction (XRD). These methods allow for the real-time observation of pressure-induced changes in the crystal structure and vibrational modes of the material.

Detailed Research Findings:

Studies on various rare-earth compounds have demonstrated that pressure can induce significant structural transformations. For instance, pressure can lead to changes in the coordination number of the metal ion and the arrangement of the surrounding ligands. In hydrated salts, pressure is expected to influence the hydrogen-bonding network and the stability of the water molecules within the crystal lattice.

Raman spectroscopy is particularly sensitive to changes in local coordination and crystal symmetry. Under high pressure, one would anticipate shifts in the Raman-active vibrational modes of Terbium(III) chloride hexahydrate. These shifts can provide information about the compressibility of different bonds within the structure. The appearance of new peaks or the disappearance of existing ones would indicate a pressure-induced phase transition to a new crystal structure. For example, studies on other materials have shown transitions from cubic to orthorhombic and then to monoclinic structures under increasing pressure. rsc.org

The following table summarizes the expected effects of high pressure on a hydrated rare-earth chloride like Terbium(III) chloride hexahydrate, based on findings from related systems.

| Property Investigated | Experimental Technique | Expected Observations | Significance of Findings |

| Crystal Structure | High-Pressure X-Ray Diffraction (HP-XRD) | Potential for phase transitions to denser, lower-symmetry structures. Changes in lattice parameters and unit cell volume. | Understanding of structural stability and compressibility. Identification of new high-pressure phases with potentially novel properties. |

| Vibrational Modes | High-Pressure Raman Spectroscopy | Shifts in the frequencies of Raman peaks, indicating changes in bond lengths and strengths. Appearance or disappearance of modes at phase transitions. | Probing changes in the local coordination environment of the Tb³⁺ ion and the behavior of the water molecules. |

| Electronic Properties | High-Pressure Absorption/Luminescence Spectroscopy | Shifts in the energy levels of the Tb³⁺ ion due to changes in the crystal field environment. | Insight into how pressure modifies the electronic and optical properties of the material. |

It is important to note that the presence of water of hydration in Terbium(III) chloride hexahydrate can lead to complex phase diagrams under pressure, with the possibility of pressure-induced dehydration or the formation of different hydrated phases.

Cryogenic Spectroscopy of this compound and its Complexes

Cryogenic spectroscopy involves the study of the optical properties of materials at very low temperatures, typically using liquid helium (down to 4.2 K) or liquid nitrogen (77 K). This technique is invaluable for studying lanthanide compounds like Terbium(III) chloride hexahydrate because it reduces thermal broadening of spectral lines, allowing for high-resolution investigation of the electronic energy levels of the Tb³⁺ ion.

Detailed Research Findings:

Cryogenic luminescence and absorption spectroscopy have been extensively used to study Tb³⁺ ions doped into various crystalline hosts, which serve as models for understanding the behavior of terbium complexes. uu.nlnih.govmdpi.com These studies reveal sharp, well-resolved spectral lines corresponding to the 4f-4f electronic transitions of the Tb³⁺ ion. The positions and splitting of these lines are highly sensitive to the local symmetry of the crystal field around the terbium ion.

In a typical cryogenic spectroscopy experiment, the sample is mounted in a cryostat, and its luminescence is excited by a laser or a broad-spectrum lamp. The emitted light is then analyzed by a high-resolution spectrometer. At cryogenic temperatures, it is possible to observe fine details such as zero-phonon lines (ZPLs), which correspond to purely electronic transitions without the simultaneous creation or annihilation of phonons (lattice vibrations).

Key findings from cryogenic spectroscopy of terbium-containing systems include:

Precise Energy Level Determination: The sharp emission and absorption lines at low temperatures allow for the accurate determination of the energy levels of the Tb³⁺ ion's ⁷Fⱼ and ⁵Dⱼ manifolds.

Crystal Field Analysis: The splitting of the spectral lines (Stark splitting) provides detailed information about the strength and symmetry of the crystal field experienced by the Tb³⁺ ion.

Energy Transfer Mechanisms: In systems containing other luminescent centers, cryogenic spectroscopy can be used to study the efficiency and mechanism of energy transfer to or from the Tb³⁺ ion. For instance, studies on LuAG:Ce,Tb have shown efficient energy transfer from Tb³⁺ to Ce³⁺ at low temperatures. uu.nlnih.gov

Vibronic Coupling: The observation of vibronic sidebands accompanying the zero-phonon lines provides information about the coupling between the electronic states of the Tb³⁺ ion and the vibrational modes of the host lattice.

The following interactive data table summarizes representative spectroscopic data obtained from cryogenic studies of Tb³⁺ in a crystalline host, which provides a model for what might be expected from cryogenic studies of Terbium(III) chloride hexahydrate and its complexes.

| Spectroscopic Parameter | Value | Experimental Conditions | Significance |

| ⁵D₄ → ⁷F₅ Emission Peak | ~543 nm | 10 K | Main green emission line of Tb³⁺, its sharpness at low temperature allows for precise energy level analysis. |

| ⁵D₄ Lifetime | ~1.8 ms | Low Temperature | Long lifetime is characteristic of forbidden f-f transitions and is sensitive to the local environment and non-radiative decay processes. |

| Zero-Phonon Line (ZPL) | Observed for 4f-5d transitions | Low Temperature | Indicates a well-ordered crystal lattice and allows for the study of electron-phonon coupling. |

| High-Spin to Low-Spin (HS-LS) Splitting | 5400 cm⁻¹ in LuAG host | Low Temperature | Provides information on the 5d-4f exchange coupling parameter and covalency effects. uu.nlnih.gov |

These cryogenic studies are fundamental for designing new phosphors, lasers, and other optical materials based on terbium's unique luminescent properties.

In Situ Spectroscopic Monitoring of this compound Reactions and Transformations

In situ spectroscopic monitoring allows for the real-time investigation of chemical reactions and physical transformations as they occur, without the need to isolate intermediate products. This is particularly important for understanding the mechanisms of reactions involving hydrated salts like Terbium(III) chloride hexahydrate, which can undergo complex dehydration and hydrolysis processes upon heating.

Detailed Research Findings:

A combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), mass spectrometry (MS), and in situ spectroscopic techniques like Raman and infrared (IR) spectroscopy has been used to study the thermal decomposition of rare-earth chloride hydrates. researchgate.net These studies provide a comprehensive picture of the dehydration and hydrolysis steps.